8-{4-[4-(4-chlorophenyl)piperazine-1-sulfonyl]phenyl}-1-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione, also known as PSB-603, PSB603 or PSB 063, is a potent and selective antagonist of the adenosine A2B receptor (A2BAR) [, , ]. This compound belongs to the xanthine derivative class and is widely used in scientific research to investigate the role of A2BAR in various physiological and pathological processes.
PSB-603 belongs to the class of xanthine derivatives, which are characterized by their purine-like structure. The compound was developed as part of research aimed at identifying potent and selective antagonists for the adenosine A2B receptor, with a focus on developing pharmacological agents that can modulate receptor activity effectively. It has been classified primarily as a pharmacological agent with inverse agonist properties at the adenosine A2B receptor.
The synthesis of PSB-603 involves multiple steps utilizing various chemical reagents and solvents. The general procedure for its preparation includes:
The synthesis has been optimized to enhance yield and purity, employing techniques such as high-performance liquid chromatography and mass spectrometry for characterization.
The molecular structure of PSB-603 features several key components:
The molecular formula is C₂₃H₂₈ClN₅O₃S, with a molar mass of approximately 529 g/mol. Structural analysis indicates that the compound's lipophilicity (log P) is significant, which may influence its pharmacokinetic properties .
PSB-603 primarily acts as an antagonist at the adenosine A2B receptor, influencing cellular signaling pathways. Its mechanism of action involves inhibiting ligand-independent constitutive activity of the receptor, which has implications in cancer cell proliferation. In vitro studies have demonstrated that PSB-603 can decrease cyclic adenosine monophosphate levels in cells expressing the A2B receptor, indicating its role in modulating intracellular signaling .
The mechanism of action of PSB-603 involves:
This inverse agonistic effect suggests that PSB-603 could be beneficial in therapeutic contexts where overactive adenosine signaling contributes to disease progression.
PSB-603 exhibits several notable physical and chemical properties:
Quantitative data regarding melting point or specific heat capacities were not provided in the literature but can be inferred from similar compounds within the xanthine class.
PSB-603 has potential applications in several scientific domains:
PSB-603 (8-[4-[4-(4-Chlorophenzyl)piperazide-1-sulfonyl)phenyl]]-1-propylxanthine) is a potent and highly selective antagonist of the adenosine A2B receptor (A2BAR). Its binding affinity, quantified by inhibition constant (Ki) values, demonstrates exceptional selectivity for A2BAR over other adenosine receptor subtypes. Radioligand binding assays reveal a Ki of 0.553 nM at the human A2BAR, while Ki values exceed 10,000 nM for A1, A2A, and A3 receptors (>17,000-fold selectivity) [1] [2] [4]. Functional studies in Jurkat T cells show an IC50 of 1.13 nM for inhibition of NECA-induced calcium mobilization [2]. This selectivity profile positions PSB-603 as a premier pharmacological tool for dissecting A2BAR-specific functions in complex biological systems.
Table 1: Binding Affinity and Selectivity Profile of PSB-603
Receptor Subtype | Ki Value (nM) | Selectivity Ratio (vs. A2B) |
---|---|---|
A2B | 0.553 | 1 (Reference) |
A1 | >10,000 | >17,000 |
A2A | >10,000 | >17,000 |
A3 | >10,000 | >17,000 |
The molecular structure of PSB-603 (C24H25ClN6O4S, MW 529.01) underpins its receptor specificity. Key features include:
Table 2: Structural Features Governing PSB-603 Selectivity
Structural Element | Role in A2B Selectivity |
---|---|
8-para-Sulfonylphenyl Group | Anchors to extracellular loops (ECL2/3) via polar interactions |
1-Propyl Substitution | Hydrophobic interaction with TM6 leucine residues |
4-(4-Chlorobenzyl)piperazine | π-π stacking with F2576.58 in ECL3 |
Chlorine Atom | Enhances binding affinity via halogen bonding with TM7 |
PSB-603 exerts its primary mechanism by blocking agonist-induced cAMP accumulation via A2BAR. In HEK293 cells expressing endogenous A2BAR, PSB-603 (100 nM) completely inhibits NECA-stimulated cAMP production with an IC50 of 2.3 nM [7] [9]. Real-time biosensor assays (GloSensor™) demonstrate that PSB-603 non-competitively suppresses the cAMP response to BAY60-6583 (a non-nucleoside agonist), suggesting an allosteric mechanism of antagonism [9]. This is distinct from classical competitive antagonists like MRS1754.
PSB-603 also modulates G-protein coupling promiscuity:
Table 3: PSB-603 Modulation of A2BAR Signaling Pathways
Signaling Pathway | Cell Type | Effect of PSB-603 | G-Protein Involvement |
---|---|---|---|
cAMP Accumulation | HEK293 | Complete inhibition (IC50 2.3 nM) | Gs |
ERK1/2 Phosphorylation | HEK293 | 95% inhibition | Gi/Gs |
ERK1/2 Phosphorylation | T24 Bladder Cancer | 100% inhibition | Gi |
Calcium Mobilization | HEK293 | Complete blockade | Gq/11 |
Calcium Mobilization | T24 Bladder Cancer | Partial inhibition (~70%) | Gi/Gs |
By antagonizing A2BAR, PSB-603 disrupts key inflammatory and metabolic cascades:
The compound’s ability to simultaneously target inflammation (via A2BAR blockade) and metabolism (via receptor-independent effects) underscores its multifaceted therapeutic potential.
Table 4: Downstream Mediators Modulated by PSB-603
Mediator/Pathway | Experimental Model | Change with PSB-603 | Functional Outcome |
---|---|---|---|
IL-6/TNF-α | Carrageenan-inflamed mouse paw | ↓ 60–65% | Reduced inflammation |
ROS | Inflamed paw / CRC cells | ↓ 50% (paw) / ↑ 200% (CRC) | Anti-inflammatory / Pro-oxidant |
HIF-1α | Hypoxic-ischemic brain injury | ↓ 40% | Enhanced myelination |
p-CREB | PVL mouse model | ↑ 3.5-fold | Neuronal survival and repair |
MBP Expression | Oligodendrocyte cultures | ↑ 80% | White matter protection |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7